2-Methylmorpholine hydrochloride
Overview
Description
2-Methylmorpholine hydrochloride is an organic compound with the chemical formula C5H11NO · HCl and a molecular weight of 149.6 g/mol . It appears as a colorless crystalline solid and is soluble in water and some organic solvents such as alcohols and ethers . This compound is commonly used as a reagent and intermediate in organic synthesis, participating in various reactions such as condensation, esterification, and hydrogenation .
Preparation Methods
2-Methylmorpholine hydrochloride is generally synthesized through the following steps :
- Dissolving morpholine in an alcohol solvent.
- Adding a methylating agent, such as methyl chloride, at low temperature.
- Adding hydrochloric acid for a neutralization reaction to obtain this compound.
- The product is then obtained after filtration, washing, and drying.
Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia .
Chemical Reactions Analysis
2-Methylmorpholine hydrochloride undergoes various types of chemical reactions, including :
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: It can react with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include N-oxides, secondary amines, and substituted morpholines .
Scientific Research Applications
2-Methylmorpholine hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used as a catalyst and buffer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylmorpholine hydrochloride involves its ability to act as a nucleophile and participate in various organic reactions . It can form stable intermediates and transition states, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2-Methylmorpholine hydrochloride can be compared with other similar compounds such as morpholine, N-methylmorpholine, and diethanolamine :
Morpholine: Similar in structure but lacks the methyl group, making it less reactive in certain reactions.
N-Methylmorpholine: Similar but with a different substitution pattern, leading to different reactivity and applications.
Diethanolamine: A precursor in the synthesis of morpholine and its derivatives, with different chemical properties and applications.
This compound is unique due to its specific reactivity and versatility in various organic synthesis reactions .
Properties
IUPAC Name |
2-methylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFXNZOOMGPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626842 | |
Record name | 2-Methylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-57-1 | |
Record name | 59229-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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